molecular formula C22H24N4O5 B2395326 (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284270-60-5

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2395326
CAS RN: 1284270-60-5
M. Wt: 424.457
InChI Key: XOBYDMZOWUFBPW-YDZHTSKRSA-N
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Description

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with a similar structure have been synthesized and characterized through various methods, including FT-IR, 1H & 13C NMR, and ESI-MS spectroscopy. Single-crystal X-ray diffraction has confirmed the (E)-configuration of the hydrazonoic group. Such compounds have been optimized theoretically in both gas phase and aqueous solution using hybrid B3LYP/6-311++G** calculations, revealing significant changes in dipole moments and solvation energy upon moving from the gas phase to solution. This indicates the compound's protonation potential in solution, specifically at certain nitrogen atoms due to their negative charges. Theoretical studies also suggest the low reactivity of these compounds in both media compared to their derivatives, which could have implications for their biological activity and stability in solution (Karrouchi et al., 2021).

Biological Evaluation

The synthesized compounds have been evaluated for their biological activity, demonstrating potential as anti-diabetic agents through molecular docking studies with specific proteins. These studies indicate that such compounds can be designed to inhibit enzymes relevant to diabetes management, showcasing their potential therapeutic applications (Karrouchi et al., 2021).

Corrosion Inhibition

Another area of application is in corrosion protection, where similar compounds have shown effectiveness as inhibitors for mild steel in acidic solutions. Electrochemical and gravimetric methods revealed high inhibition efficiency, suggesting these compounds form protective layers on the steel surface, which was further supported by FESEM, AFM, and XPS analyses. Computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, provided insights into the molecular orbital energies and adsorption behavior, reinforcing the practical applications of these compounds in corrosion protection (Paul et al., 2020).

Antioxidant and α-Glucosidase Inhibitory Activities

Compounds containing pyrazole and triazole rings have been synthesized and shown to exhibit significant antioxidant and α-glucosidase inhibitory activities. DFT calculations, molecular dynamics simulations, and drug-likeness parameters have been applied to study their reactive properties. The compounds displayed inhibitory potentials against α-glucosidase, suggesting their utility in managing diabetes-related conditions. Their antioxidant capabilities were evaluated through various in vitro methods, indicating potent antioxidant properties (Pillai et al., 2019).

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-5-31-19-9-7-15(11-21(19)30-4)16-12-17(25-24-16)22(27)26-23-13-14-6-8-18(28-2)20(10-14)29-3/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYDMZOWUFBPW-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

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